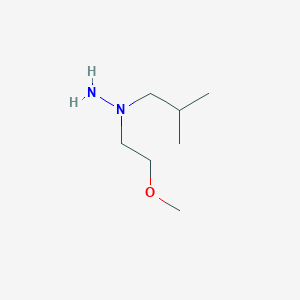

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine typically involves the reaction of 2-methoxyethylamine with 2-methylpropylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and safety.

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation with aldehydes and ketones to form hydrazones. The methoxyethyl group enhances solubility in polar solvents, while the 2-methylpropyl substituent introduces steric effects that influence reaction kinetics .

Example Reaction:

R1R2C=O+This compound→R1R2C=N-N(R3)(R4)+H2O

| Substrate (Carbonyl) | Solvent | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| Benzaldehyde | Methanol | 60 | 85 | Arylhydrazone |

| Cyclohexanone | Ethanol | 70 | 78 | Cyclic Hydrazone |

Mechanism: Nucleophilic attack by the hydrazine’s NH group on the carbonyl carbon, followed by dehydration .

Nucleophilic Substitution Reactions

The nitrogen atoms act as nucleophiles in reactions with alkyl halides or epoxides. Steric hindrance from the 2-methylpropyl group reduces reactivity toward bulky electrophiles .

Example Reaction with Methyl Iodide:

This compound+CH3I→1-(2-Methoxyethyl)-1-(2-methylpropyl)-2-methylhydrazinium iodide

| Electrophile | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 4 | 62 |

| Ethyl bromide | DCM | 6 | 48 |

Mechanism: SN2 displacement, with the hydrazine nitrogen attacking the electrophilic carbon .

Cyclization to Heterocycles

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles like triazoles and pyrazoles, which are valuable in medicinal chemistry .

Triazole Formation with Acetylenedicarboxylate:

This compound+HC≡CCOOR→Triazole derivative

| Dicarboxylate Ester | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | None | 80 | 73 |

Mechanism: [3+2] cycloaddition followed by elimination .

Oxidation and Redox Behavior

Oxidation with agents like hydrogen peroxide or iodine yields diazenium derivatives. The methoxy group stabilizes intermediates through electron donation .

Oxidation with Iodine:

This compound+I2→Diazenium iodide+HI

| Oxidizing Agent | Solvent | Product Stability |

|---|---|---|

| I₂ | CHCl₃ | Moderate |

| H₂O₂ | H₂O | Low |

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes, leveraging its two nitrogen atoms. The 2-methylpropyl group modulates ligand steric bulk .

Example Complex with Cu(II):

CuCl2+This compound→[Cu(L)2Cl2]

| Metal Salt | Ligand:Metal Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 2:1 | Octahedral | Catalysis |

Key Mechanistic Insights:

-

Steric Effects : The 2-methylpropyl group slows reactions with bulky substrates .

-

Electronic Effects : The methoxyethyl group enhances solubility and stabilizes transition states via electron donation .

-

Regioselectivity : Preferential reaction at the less hindered nitrogen atom in asymmetric substitutions .

Aplicaciones Científicas De Investigación

Organic Chemistry

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine serves as a reagent in organic synthesis. It can act as an intermediate in the preparation of various compounds, facilitating the formation of more complex structures through reactions such as oxidation, reduction, and substitution.

Types of Reactions:

- Oxidation: Can be oxidized to form oxides or derivatives.

- Reduction: Participates in reduction reactions yielding simpler derivatives.

- Substitution: Engages in nucleophilic substitution where functional groups are exchanged.

Biological Applications

Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer research. Its structural properties may allow it to interact with biological targets, modulating enzyme activity and possibly leading to therapeutic effects.

Anticancer Potential

Hydrazine derivatives are frequently studied for their anticancer properties. For instance, related compounds have shown efficacy in inhibiting DNA repair mechanisms by generating reactive intermediates that alkylate DNA. This suggests that this compound may possess similar antitumor activities.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating various chemical products that are essential in different manufacturing processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine: can be compared with other hydrazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties

Actividad Biológica

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure may influence its interactions with biological systems, leading to various therapeutic effects.

Chemical Structure

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈N₂O

- CAS Number : 1509669-88-8

The biological activity of hydrazine derivatives often involves their ability to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The mechanism may include:

- Alkylation of DNA : Similar compounds have shown the ability to alkylate DNA, leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : Hydrazines can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Biological Activity and Research Findings

Research into the biological activity of this compound is limited, but it shares characteristics with other hydrazine compounds that have demonstrated significant biological effects.

Antitumor Activity

Hydrazine derivatives are often studied for their antitumor properties. For example, VNP40101M, a related compound, has shown broad-spectrum antitumor efficacy by generating reactive intermediates that alkylate DNA and inhibit DNA repair mechanisms . This suggests that this compound may also exhibit similar properties.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated:

- VNP40101M : This compound was shown to be more effective against AGT-expressing CHO cells compared to other alkylating agents. The mechanism involved the generation of chloroethylating species that form cross-links in DNA, enhancing cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1509669-88-8 | Potential antitumor activity |

| VNP40101M | 14685775 | Broad-spectrum antitumor efficacy |

| 90CE (Chloroethylating agent) | Not specified | Alkylation of DNA, less effective than VNP40101M |

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-1-(2-methylpropyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-7(2)6-9(8)4-5-10-3/h7H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSBSPYGNIISKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.